molecular formula C13H12N6O B5597940 3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine

3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine

Cat. No. B5597940
M. Wt: 268.27 g/mol
InChI Key: SGYGEOXKIOGYIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives involves the interaction of hydrazides with carbon disulfide, ethanolic refluxing of cyanoacetohydrazides with arylhydrazoketones, or the reaction of hydroximoyl chlorides with different amines. These methods yield a range of compounds, including pyridazine and 1,3,4-oxadiazole derivatives, through polyfunctionally substituted heterocycles and 1,3-dipolar cycloadditions (Barsy, Elmaghraby, & Ahmed, 1998); (Zohdi, Osman, & Abdelhamid, 1997).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including the targeted compound, can be characterized by X-ray diffraction analysis, revealing planar molecules with unique intracyclic and exo-cyclic bond angles. These structures often exhibit strong π-π stacking and C-H⋯O hydrogen bonding interactions, contributing to high crystal density and stability (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cyclocondensations, cycloadditions, and reactions with hydrazines or hydrazones, leading to a diverse array of compounds. These reactions facilitate the synthesis of highly substituted pyridazines, pyrazoline-spirooxindoles, and other derivatives with significant biological activities (Štimac et al., 1990); (Zohreh & Alizadeh, 2013).

Physical Properties Analysis

The physical properties of pyridazine and its derivatives, such as crystal density and stability, are influenced by their molecular structure, specifically the π-π stacking and hydrogen bonding interactions. These interactions contribute to the compounds' solid-state properties and can be analyzed through crystallography and computational studies (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including reactivity, biological activity, and potential as enzyme inhibitors or antimicrobial agents, are attributed to their unique heterocyclic structures. These properties are explored through synthetic routes, molecular docking studies, and biological evaluations, revealing their potential in medicinal chemistry and drug development (Taslimi et al., 2019); (El-Azab et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

5-[1-(pyrazol-1-ylmethyl)cyclopropyl]-3-pyridazin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c1-3-10(17-14-6-1)11-16-12(20-18-11)13(4-5-13)9-19-8-2-7-15-19/h1-3,6-8H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGEOXKIOGYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=CC=N2)C3=NC(=NO3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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